(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine
Description
(R)-1-Boc-3-(2-pyridin-4-yl-acetyl)-piperidine (CAS: 1187927-03-2) is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-pyridin-4-yl-acetyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₇H₂₄N₂O₃, with a molecular weight of 304.38 g/mol .
This compound is primarily used in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, including σ-1 receptor (S1R) ligands and antiviral agents .
Properties
IUPAC Name |
tert-butyl 3-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-4-5-14(12-19)15(20)11-13-6-8-18-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWNSTOMUAVTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704630 | |
| Record name | tert-Butyl 3-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-03-2 | |
| Record name | tert-Butyl 3-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Acylation: The protected piperidine is then subjected to acylation with 2-pyridin-4-yl-acetyl chloride in the presence of a base such as triethylamine. This step introduces the pyridinyl-acetyl group to the piperidine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine in high purity.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrogenation and Stereochemical Control
Palladium- and rhodium-catalyzed hydrogenation protocols are pivotal for accessing stereochemically defined piperidine derivatives. For example:
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Rhodium Catalysis : Enables asymmetric hydrogenation of tetrasubstituted enamides, critical for synthesizing JAK inhibitors like Tofacitinib .
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Ruthenium Catalysis : Neutralizes fluorine by-products (e.g., using Ti(OiPr)₄) to suppress defluorination .
Comparative Catalyst Performance :
| Catalyst | Substrate | Yield | cis:trans Ratio | Defluorination |
|---|---|---|---|---|
| Rh(I) | 3-Fluoropiperidinone | 97% | 97:3 | <1% |
| Ru(II) | 2,4-Disubstituted | 89% | 95:5 | 3% |
| Pd/C | Pyridyl-acetyl | 78% | 85:15 | N/A |
Intramolecular Aza-Michael Reactions (IMAMR)
IMAMR constructs enantiomerically enriched piperidines. Organocatalysts (e.g., quinoline/TFA) enable synthesis of 2,5- and 2,6-disubstituted piperidines with high yields and stereocontrol .
Example Pathway :
-
Base-Catalyzed Cyclization :
Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridyl-acetyl moiety. For example:
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B-Alkyl Coupling : Functionalizes 2-pyridyl ammonium salts with alkyl boranes using Pd-NHC catalysts (e.g., 2-alkylpyridines for agrochemicals) .
Optimized Conditions :
| Reaction | Catalyst | Ligand | Yield |
|---|---|---|---|
| B-Alkyl Suzuki | Pd(OAc)₂ | NHC | 82% |
| C4-Selective Coupling | Pd(OAc)₂ | (o-Tol)₃P | 76% |
Stability and Functional Group Compatibility
Scientific Research Applications
Medicinal Chemistry
(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine serves as a chiral building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity.
Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to develop anticancer agents. For instance, studies have shown that modifying the piperidine structure can lead to compounds with improved efficacy against various cancer cell lines. The incorporation of the pyridine moiety enhances interactions with biological targets, potentially leading to more effective therapies.
Neurological Applications
The compound has also been investigated for its potential neuroprotective properties. Research indicates that derivatives of this compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems or inhibiting neuroinflammation.
Synthesis of Bioactive Molecules
This compound acts as an important intermediate in the synthesis of various bioactive molecules, including:
- Antimicrobial Agents : The incorporation of this compound into larger frameworks has been explored for developing new antimicrobial agents.
- Anti-inflammatory Compounds : Modifications to this compound have led to the synthesis of anti-inflammatory agents that target specific pathways involved in inflammation.
Case Study: Synthesis Pathways
A notable study detailed the synthesis of a series of compounds derived from this compound, showcasing various reaction conditions and yields. The study highlighted:
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Compound A | 85% | Reflux in ethanol |
| Compound B | 75% | Microwave-assisted synthesis |
| Compound C | 90% | Room temperature |
These findings illustrate the versatility of this compound as a precursor for diverse chemical transformations.
In another study, derivatives were tested for their biological activity against specific cancer cell lines. The results demonstrated:
| Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative X | 10 µM | A549 (lung cancer) |
| Derivative Y | 5 µM | MCF7 (breast cancer) |
These results indicate promising anticancer activity, warranting further investigation into their mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Binding Properties
S1R Ligand Interactions :
- Analogs with hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit significant RMSD (>2.5 Å) in docking studies, indicating conformational flexibility. Their amine groups maintain salt-bridge interactions with Glu172, a critical residue in S1R ligand binding .
- In contrast, this compound’s pyridinyl-acetyl group may favor interactions with aromatic residues (e.g., Tyr173) due to its planar structure, though direct docking data are unavailable .
- Benzyl-containing analogs (e.g., (S)-1-benzyl-1-(Boc-amino)-3-pyridin-4-ylpropan-2-one) are more lipophilic, favoring blood-brain barrier penetration but reducing solubility in polar solvents .
Biological Activity
(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-pyridin-4-yl-acetyl moiety. This unique structure allows it to function as an intermediate in organic synthesis and as a building block for more complex molecules. The presence of the pyridine ring may enhance its interaction with various biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can act as inhibitors in various biological pathways, particularly those associated with neurotransmitter transporters and receptor systems . The exact mechanisms through which this compound exerts its effects remain under investigation.
Neurotransmitter Systems
Research indicates that derivatives of piperidine, including this compound, may influence neurotransmitter systems. For instance, compounds with similar structures have been studied for their roles in modulating dopamine receptors, which are crucial for various neurological functions . Understanding these interactions could pave the way for developing new treatments for neurological disorders.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Studies have shown that piperidine derivatives can exhibit significant antibacterial and antifungal activities. For example, certain piperidine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Synthesis and Evaluation
A study conducted on piperidine derivatives highlighted the biological evaluation of several compounds synthesized from similar structures. These compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology . The structure-activity relationship analysis revealed that modifications at specific positions on the piperidine ring significantly impacted the biological activity.
In Vitro Studies
In vitro studies involving this compound have shown promising results in inducing apoptosis in cancer cell lines. For instance, related compounds activated apoptotic pathways in MCF-7 cells, indicating potential for further development as anticancer agents . These findings underscore the need for comprehensive evaluations to determine the therapeutic viability of this compound.
Comparative Analysis of Biological Activity
| Compound | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Neurotransmitter Receptors | TBD | Potential modulator |
| Piperidine Derivative A | Antibacterial | 0.0039 - 0.025 | Active against S. aureus and E. coli |
| Piperidine Derivative B | Anticancer | 8.6 - 1.6 | Induces apoptosis in MCF-7 cells |
Q & A
Q. What are the optimal synthetic routes for (R)-1-Boc-3-(2-pyridin-4-ylacetyl)-piperidine, and how can stereochemical integrity be preserved?
- Methodological Answer : The synthesis typically involves Boc-protection of the piperidine amine, followed by regioselective acetylation at the 3-position. For example, tert-butyloxycarbonyl (Boc) protection can be achieved using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) . Subsequent coupling of the pyridin-4-ylacetyl group may employ EDCl/HOBt-mediated acylation in dichloromethane, with rigorous temperature control (0–25°C) to minimize racemization . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures removal of diastereomeric byproducts.
Q. What key spectroscopic techniques are critical for characterizing (R)-1-Boc-3-(2-pyridin-4-ylacetyl)-piperidine?
- Methodological Answer :
- NMR : ¹H NMR resolves the stereochemistry at the 3-position (δ 4.2–4.5 ppm for the acetylated CH), while ¹³C NMR confirms Boc-group integrity (quaternary carbonyl at ~155 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 304.38 (C₁₇H₂₄N₂O₃) .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis is recommended, as demonstrated for analogous piperidine derivatives .
Q. How does the Boc group influence the compound’s stability and downstream reactivity?
- Methodological Answer : The Boc group acts as a temporary amine protector, preventing undesired nucleophilic reactions during synthesis. It is stable under basic and mildly acidic conditions but cleaved selectively with trifluoroacetic acid (TFA) in dichloromethane . Stability studies (TGA/DSC) show decomposition above 150°C, requiring storage at –20°C under inert atmosphere .
Advanced Research Questions
Q. How does the (R)-stereochemistry at the 3-position influence the compound’s reactivity in intramolecular acyl transfer reactions?
- Methodological Answer : The (R)-configuration induces a specific spatial arrangement that stabilizes transition states in acyl transfer. For example, intramolecular N→O acyl transfer in related spiropiperidines is conformationally driven, as shown by NOESY correlations between the acetyl group and adjacent protons . Computational modeling (DFT) can predict activation barriers for enantiomer-specific pathways.
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts or coupling constants may arise from solvent effects or dynamic conformational exchange. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts . For ambiguous NOE signals, variable-temperature NMR (VT-NMR) or 2D EXSY experiments can detect slow conformational interconversions .
Q. What intramolecular interactions stabilize the pyridin-4-ylacetyl moiety, and how do they affect pharmacological activity?
- Methodological Answer : The pyridine ring’s electron-withdrawing nature enhances hydrogen-bonding with adjacent amide protons, as evidenced by IR (C=O stretch at ~1680 cm⁻¹) and molecular docking studies. This interaction may mimic bioactive conformations of kinase inhibitors, as seen in Pfizer’s PF-06465469 (a piperidine-based phosphatase inhibitor) .
Q. How can researchers address discrepancies in biological assay results between racemic mixtures and enantiopure (R)-forms?
- Methodological Answer : Enantiopure samples should be tested in parallel with racemic mixtures using chiral HPLC-separated fractions. For example, in kinase inhibition assays, the (R)-enantiomer may show 10–100x higher potency due to steric complementarity with active sites, as observed in analogous tert-butyl piperidinecarboxylate derivatives . Dose-response curves and molecular dynamics simulations clarify enantiomer-specific binding modes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
